N-(furan-3-ylmethyl)-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide
Description
N-(furan-3-ylmethyl)-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide is a complex organic compound that features a furan ring, a pyrrolidine ring, and a carboxamide group
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-13(4-2)17-9-12(7-14(17)18)15(19)16-8-11-5-6-20-10-11/h5-6,10,12-13H,3-4,7-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJOLOHDASGUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CC(CC1=O)C(=O)NCC2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of furan derivatives with pyrrolidine and carboxamide precursors under controlled conditions. For instance, the synthesis might start with the preparation of a furan-3-ylmethyl intermediate, which is then reacted with a pentan-3-ylpyrrolidine derivative in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCM (dichloromethane) as a solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, large-scale production would require robust purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the pentan-3-yl chain can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol .
Scientific Research Applications
N-(furan-3-ylmethyl)-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The furan ring can engage in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A derivative of furan with two carboxylic acid groups.
Pyrrolidine-2-carboxamide: A simpler analog with a pyrrolidine ring and a carboxamide group.
N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide: A closely related compound with a furan ring attached to a pyrrolidine carboxamide
Uniqueness
N-(furan-3-ylmethyl)-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
